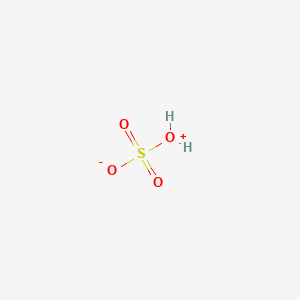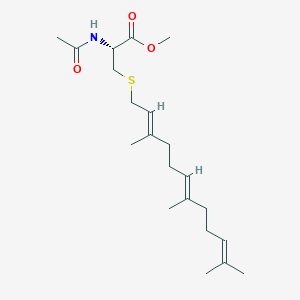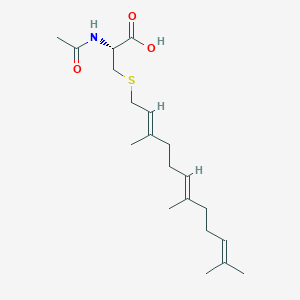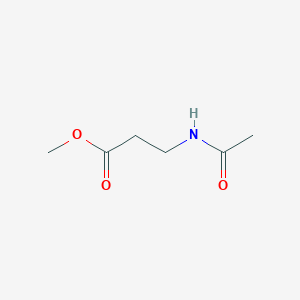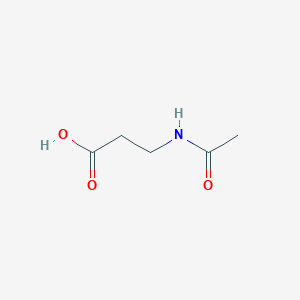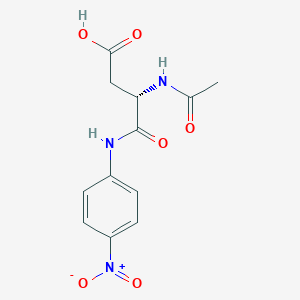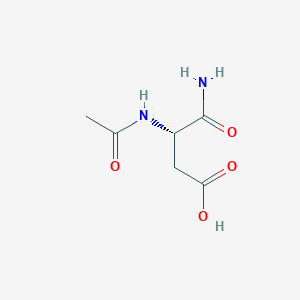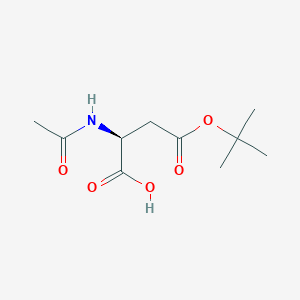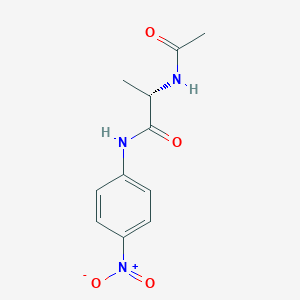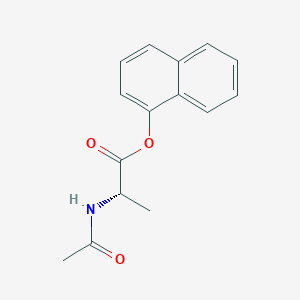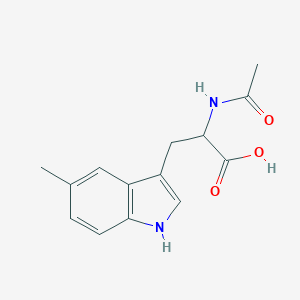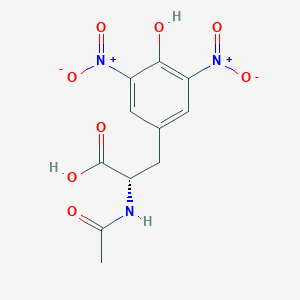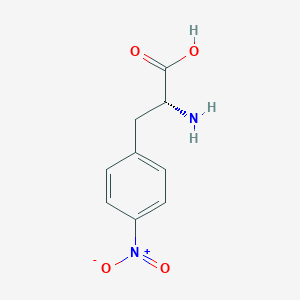
4-ニトロ-D-フェニルアラニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Nitro-D-phenylalanine is an amino acid derivative characterized by the presence of a nitro group (-NO2) attached to the phenyl ring of phenylalanine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 4-Nitro-L-phenylalanine. The compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties .
科学的研究の応用
4-Nitro-D-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other functionalized amino acids.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a component in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
Target of Action
4-Nitro-D-phenylalanine, also known as H-D-Phe(4-NO2)-OH, is a derivative of the essential amino acid phenylalanine Phenylalanine and its derivatives are known to interact with various enzymes and receptors, including kynurenine–oxoglutarate transaminase 1 and corticoliberin .
Mode of Action
It’s known that phenylalanine and its derivatives can influence the synthesis of several neurotransmitters, such as dopamine and norepinephrine
Biochemical Pathways
Phenylalanine is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It’s plausible that 4-Nitro-D-phenylalanine could influence these pathways, but more research is needed to confirm this.
Action Environment
The action of 4-Nitro-D-phenylalanine could potentially be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of many compounds . Additionally, the presence of other molecules, such as metal ions, could potentially interact with the nitro group in 4-Nitro-D-phenylalanine, altering its action .
生化学分析
Biochemical Properties
4-Nitro-D-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in the conversion of phenylalanine to trans-cinnamate . The nitro group in 4-Nitro-D-phenylalanine could potentially alter these interactions, affecting the activity of the enzymes and the overall biochemical pathway .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that 4-Nitro-D-phenylalanine could have similar effects, potentially influencing cellular processes in unique ways due to the presence of the nitro group .
Molecular Mechanism
The nitro group in 4-Nitro-D-phenylalanine could potentially alter this process, affecting the synthesis of these neurotransmitters and other downstream molecules .
Dosage Effects in Animal Models
Studies on phenylalanine have shown that high levels of this amino acid can impair mitochondrial bioenergetics and induce apoptosis . It’s plausible that 4-Nitro-D-phenylalanine could have similar effects, potentially varying with dosage .
Metabolic Pathways
4-Nitro-D-phenylalanine is likely involved in similar metabolic pathways as phenylalanine . Phenylalanine is converted into tyrosine, which is then used in the synthesis of neurotransmitters and other important molecules . The presence of the nitro group in 4-Nitro-D-phenylalanine could potentially affect these metabolic pathways .
Transport and Distribution
The nitro group in 4-Nitro-D-phenylalanine could potentially affect its transport and distribution .
Subcellular Localization
Studies on phenylalanine ammonia-lyases (PALs), enzymes that interact with phenylalanine, have shown that they can be localized in both the cytosol and endomembranes . It’s plausible that 4-Nitro-D-phenylalanine could have a similar localization pattern .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-D-phenylalanine typically involves the nitration of D-phenylalanine. One common method includes the reaction of D-phenylalanine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position of the phenyl ring .
Industrial Production Methods
Industrial production of 4-Nitro-D-phenylalanine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-Nitro-D-phenylalanine .
化学反応の分析
Types of Reactions
4-Nitro-D-phenylalanine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 4-Amino-D-phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Nitro-L-phenylalanine: The enantiomer of 4-Nitro-D-phenylalanine, differing in its three-dimensional arrangement.
4-Amino-D-phenylalanine: The reduced form of 4-Nitro-D-phenylalanine.
D-Phenylalanine: The parent compound without the nitro group.
Uniqueness
4-Nitro-D-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in stereoselective synthesis and studies involving enantiomeric interactions .
特性
CAS番号 |
56613-61-7 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
(2R)-2-azaniumyl-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |
InChIキー |
GTVVZTAFGPQSPC-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] |
異性体SMILES |
C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])[N+](=O)[O-] |
同義語 |
BOC-CIT-ONP; 56612-88-5; C17H24N4O7; 6292AH; ZINC71788014; Boc-L-Citrulline4-nitrophenylester; AM003430; 4-NITROPHENYL(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-(CARBAMOYLAMINO)PENTANOATE |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


